molecular formula C14H18F3N3O B12223989 2-[(1-Cyclobutylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine

2-[(1-Cyclobutylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine

Cat. No.: B12223989
M. Wt: 301.31 g/mol
InChI Key: IWWDGYRLVSIBJW-UHFFFAOYSA-N
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Description

2-[(1-Cyclobutylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a cyclobutylpiperidinyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclobutylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with 1-cyclobutylpiperidin-4-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclobutylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The pyrimidine ring can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyrimidine ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclobutylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with receptor sites, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-Methylpiperidin-4-yl)oxy]aniline: Similar structure with a methylpiperidinyl ether moiety.

    1,3,4-Oxadiazole Derivatives: Contain a trifluoromethyl group and exhibit similar biological activities.

    Pyrimidine-Based Drugs: Such as imatinib and dasatinib, which are used in cancer therapy.

Uniqueness

2-[(1-Cyclobutylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutylpiperidinyl ether moiety differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and novel applications.

This compound’s versatility and potential make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C14H18F3N3O

Molecular Weight

301.31 g/mol

IUPAC Name

2-(1-cyclobutylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C14H18F3N3O/c15-14(16,17)12-4-7-18-13(19-12)21-11-5-8-20(9-6-11)10-2-1-3-10/h4,7,10-11H,1-3,5-6,8-9H2

InChI Key

IWWDGYRLVSIBJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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